molecular formula C18H15F3N2O2 B2936589 (E)-3-phenyl-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one CAS No. 2035008-12-7

(E)-3-phenyl-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one

Cat. No. B2936589
CAS RN: 2035008-12-7
M. Wt: 348.325
InChI Key: COTPOUPLTMVVPZ-MDZDMXLPSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes an azetidine ring, which is a four-membered ring containing nitrogen. This ring is connected to a phenyl group and a pyridine ring through a prop-2-en-1-one group. The pyridine ring also has a trifluoromethyl group attached to it.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the other reactants present. The presence of multiple functional groups means that it could potentially participate in a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include properties like solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Nicotinic Acetylcholine Receptor Binding : A study on the synthesis and nicotinic acetylcholine receptor in vivo binding properties of azetidine derivatives, including a focus on their potential for positron emission tomography (PET) imaging of central nicotinic receptors. This research could have implications for neurological disease diagnosis and research (Doll et al., 1999).

  • Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating a potential application in the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016).

  • Fungicidal Activity : The synthesis of substituted (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-alkyl- and O-benzyloximes demonstrated good fungicidal activity, showcasing potential applications in agricultural chemistry (Kuzenkov & Zakharychev, 2019).

  • Antidepressant and Nootropic Agents : The synthesis and pharmacological activity of Schiff’s bases and azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents highlighted the CNS active potential of azetidine derivatives (Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

  • Antibacterial and Antifungal Activities : Synthesis of new pyrimidine-azetidinone analogues and their antioxidant, in vitro antimicrobial, and antitubercular activities showed promise for the development of new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

  • Antibacterial Activity against Fastidious Gram-Negative Organisms : A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibiotics were prepared to expand the spectrum of activity to include Gram-negative organisms, demonstrating the versatility of azetidine derivatives in antibiotic development (Genin et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper safety precautions should always be taken when handling chemicals .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its structure, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

(E)-3-phenyl-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)15-7-4-8-16(22-15)25-14-11-23(12-14)17(24)10-9-13-5-2-1-3-6-13/h1-10,14H,11-12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTPOUPLTMVVPZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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